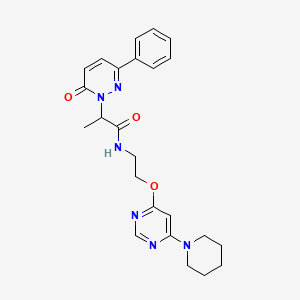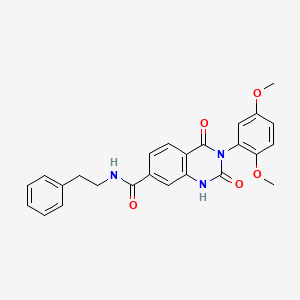
7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H13ClF2N4O3 and its molecular weight is 466.83. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on synthesizing and characterizing compounds within the quinazoline and oxadiazole families due to their potential bioactive properties. For example, the synthesis of substituted 3-amino-1H-quinazoline-2,4-diones involves starting from fluorobenzoic acid and includes steps like the generation of a dianion of urea and intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005). Similarly, the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs have been explored, starting from specific anilines and aiming to test their antitumor activity (Maftei et al., 2013).
Biological Activity
Compounds related to quinazoline-2,4-diones and oxadiazoles have been studied for their biological activities, including cytotoxic effects against various cancer cell lines. For instance, fluorine-containing 6,7-dihydroindazolone and 6,7-dihydrobenzisoxazolone derivatives have shown marked antiproliferative activity, potentially linked to apoptosis induction and cell cycle impairment in tumor cells (Khlebnikova et al., 2020). This suggests that related compounds could also exhibit significant biological activities and warrant further investigation.
Photophysical Properties
The study of light-induced reactions and their mechanisms can be important for understanding the photophysical properties of complex molecules. Research into light-induced tetrazole-quinone 1,3-dipolar cycloadditions provides insights into the microscopic mechanisms behind such reactions, which could be relevant for understanding the behavior of similar fluorine-containing aromatic compounds under light exposure (He et al., 2021).
Environmental and Green Chemistry
The synthesis of heterocyclic compounds like quinazoline-2,4-diones using environmentally friendly methods, such as water as a reaction medium or carbon dioxide as a reagent, has been explored to improve sustainability in chemical synthesis. For example, L-proline-catalyzed synthesis on water for structurally complex heterocyclic ortho-quinones demonstrates the potential for high atom economy and environmental benefits (Rajesh et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione, and the second intermediate is 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione. These intermediates are then coupled using a coupling agent to form the final product, 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-chloro-3-fluoroaniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-fluorobenzylamine", "phosphorus oxychloride", "sodium hydroxide", "sodium hydride", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "dichloromethane", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazole", "Step 2: Synthesis of 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione", "Step 3: Synthesis of 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "Step 4: Coupling of the two intermediates using a coupling agent to form the final product, 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione" ] } | |
Numéro CAS |
1207048-42-7 |
Formule moléculaire |
C23H13ClF2N4O3 |
Poids moléculaire |
466.83 |
Nom IUPAC |
7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H13ClF2N4O3/c24-17-8-4-13(9-18(17)26)20-28-21(33-29-20)14-3-7-16-19(10-14)27-23(32)30(22(16)31)11-12-1-5-15(25)6-2-12/h1-10H,11H2,(H,27,32) |
Clé InChI |
YEIDAEXHUJFEQT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)Cl)F)NC2=O)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-tert-butyl (3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate](/img/structure/B2864373.png)


![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2864380.png)
![Ethyl 5-(furan-2-carboxamido)-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2864381.png)



![2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride](/img/structure/B2864385.png)
![3-((5-((pyridin-2-ylmethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2864387.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864388.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2864394.png)
